molecular formula C17H19N5O2 B5652955 N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No. B5652955
M. Wt: 325.4 g/mol
InChI Key: XCFUBIZENFZFND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives, including those with structures related to the compound of interest, involves the formation of coordination complexes with metals like Co(II) and Cu(II) through various bond formations including amide O and pyrazole N atoms coordination. These syntheses are characterized by employing infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization (Chkirate et al., 2019).

Molecular Structure Analysis

The molecular structure of related pyrazole-acetamide compounds has been elucidated using single-crystal X-ray crystallography, revealing complex coordination geometries and supramolecular architectures. These structures are stabilized through various hydrogen bonding interactions, indicating the potential for intricate molecular interactions (Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazole-acetamide derivatives exhibit significant reactivity, forming coordination complexes with transition metals, which are influenced by the specific substituents on the pyrazole ring and the acetamide moiety. These reactions often lead to the formation of compounds with notable antioxidant activity, suggesting potential utility in fields requiring oxidative stability (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of related compounds have been studied through techniques such as thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy. These studies help in understanding the stability, solubility, and photochemical behavior of pyrazole-acetamide derivatives, which are crucial for their application in various chemical processes (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazole-acetamide derivatives, including their reactivity, coordination behavior, and antioxidant activity, have been thoroughly investigated. These properties are significantly influenced by the nature of the substituents on the pyrazole ring and the acetamide moiety, as well as the specific metal ions involved in coordination complexes. The ability of these compounds to act as ligands for metal ions and their antioxidant activities highlights their potential for application in catalysis and material science (Chkirate et al., 2019).

properties

IUPAC Name

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20(8-7-13-9-18-21(2)11-13)16(23)12-22-17(24)15-6-4-3-5-14(15)10-19-22/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFUBIZENFZFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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